N-[3-(1H-imidazol-1-yl)propyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide
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Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is a complex organic compound that features both imidazole and piperidine moieties. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while piperidine is a six-membered ring with one nitrogen atom. This compound is of interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and piperidine intermediates. These intermediates are then coupled through an oxalamide linkage. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The piperidine ring can be reduced to form different derivatives.
Substitution: Both the imidazole and piperidine rings can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the piperidine ring can yield piperidine derivatives with different functional groups .
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The piperidine ring can interact with receptors and other proteins, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-[3-(1H-imidazol-1-yl)propyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide: Unique due to its specific combination of imidazole and piperidine rings.
Imidazole derivatives: Compounds like metronidazole and clotrimazole, which have different substituents on the imidazole ring.
Piperidine derivatives: Compounds like piperine and haloperidol, which have different functional groups on the piperidine ring
Uniqueness
The uniqueness of this compound lies in its dual functionality, combining the properties of both imidazole and piperidine rings. This allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c25-17-7-1-2-11-24(17)16-6-3-5-15(13-16)22-19(27)18(26)21-8-4-10-23-12-9-20-14-23/h3,5-6,9,12-14H,1-2,4,7-8,10-11H2,(H,21,26)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAIVQQTBXKQCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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